molecular formula C13H16O4 B3110203 2-[(3-Methylbutoxy)carbonyl]benzoic acid CAS No. 17866-76-1

2-[(3-Methylbutoxy)carbonyl]benzoic acid

Cat. No. B3110203
CAS RN: 17866-76-1
M. Wt: 236.26 g/mol
InChI Key: BTUUJXBKBIRHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Methylbutoxy)carbonyl]benzoic acid” is a chemical compound with the CAS Number: 17866-76-1 . It has a molecular weight of 236.27 and its IUPAC name is 2-[(isopentyloxy)carbonyl]benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid molecule where the hydrogen of one of the carbon atoms in the benzene ring is replaced by a 3-methylbutoxy group. The exact mass of the molecule is 236.2637 .

Scientific Research Applications

Photostabilization in Polymers

  • Application : 2-[(3-Methylbutoxy)carbonyl]benzoic acid derivatives, such as metal salts of 2-[(1-hydroxy-2-naphthalenyl)carbonyl]-benzoic acid, have been identified as effective photostabilizers. They offer protection against free radical photo-oxidation and singlet oxygen oxidation in polymers like cis-1,4-polybutadiene. These stabilizers work by reducing photons absorbed by polymer chromophores, deactivating excited carbonyl groups, scavenging free radicals, and quenching singlet oxygen (Rabek, Rånby, Arct, & Golubski, 1982).

DNA Binding Studies

  • Application : Complexes involving 2-hydroxy-benzoic acid derivatives, including those with this compound, have been synthesized and studied for their DNA binding properties. These studies help in understanding the interaction of these compounds with DNA, which is crucial in the development of new drugs and therapeutic agents (Chitrapriya, Kamatchi, Zeller, Lee, & Natarajan, 2011).

Liquid Crystalline Properties

  • Application : Research on liquid crystalline side chain polymers consisting of acrylate and 2(S)-[2(S)-methylbutoxy]propionate, related to this compound, has been conducted. These studies are significant in the field of material science, particularly in the development of advanced materials with specific optical and electronic properties (Tsai, Kuo, & Yang, 1994).

properties

IUPAC Name

2-(3-methylbutoxycarbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(2)7-8-17-13(16)11-6-4-3-5-10(11)12(14)15/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUJXBKBIRHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870673
Record name 2-[(3-Methylbutoxy)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methylbutoxy)carbonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Methylbutoxy)carbonyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(3-Methylbutoxy)carbonyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(3-Methylbutoxy)carbonyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Methylbutoxy)carbonyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(3-Methylbutoxy)carbonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.